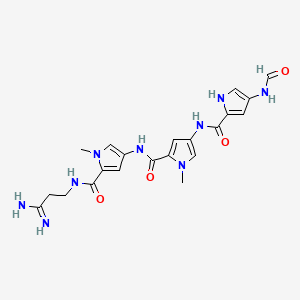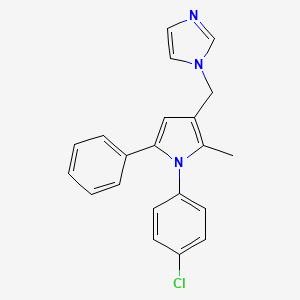
3-Amino-2-((4-methylphenyl)sulfonyl)-4-phenyl-5(2H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-((4-methylphenyl)sulfonyl)-4-phenyl-5(2H)-isoxazolone is a complex organic compound that belongs to the class of isoxazolones Isoxazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((4-methylphenyl)sulfonyl)-4-phenyl-5(2H)-isoxazolone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazolone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazolone core.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-((4-methylphenyl)sulfonyl)-4-phenyl-5(2H)-isoxazolone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Applications De Recherche Scientifique
3-Amino-2-((4-methylphenyl)sulfonyl)-4-phenyl-5(2H)-isoxazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-((4-methylphenyl)sulfonyl)-4-phenyl-5(2H)-isoxazolone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol: Known for its inhibitory activity against kinases.
3-Aminopyrazolopyridinone derivatives: Exhibits moderate inhibitory potency against various kinases.
Uniqueness
3-Amino-2-((4-methylphenyl)sulfonyl)-4-phenyl-5(2H)-isoxazolone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and isoxazolone moieties are particularly noteworthy, as they contribute to its versatility in chemical synthesis and potential therapeutic applications.
Propriétés
Numéro CAS |
6950-33-0 |
|---|---|
Formule moléculaire |
C16H14N2O4S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-amino-2-(4-methylphenyl)sulfonyl-4-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H14N2O4S/c1-11-7-9-13(10-8-11)23(20,21)18-15(17)14(16(19)22-18)12-5-3-2-4-6-12/h2-10H,17H2,1H3 |
Clé InChI |
PSOMITOELGTSMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=O)O2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


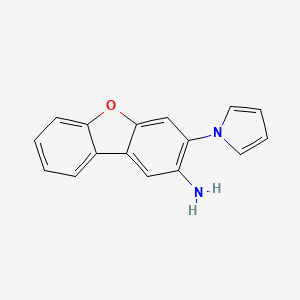
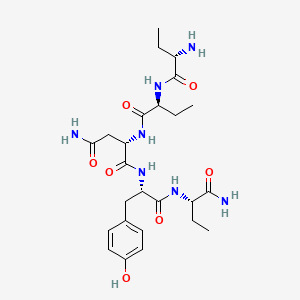
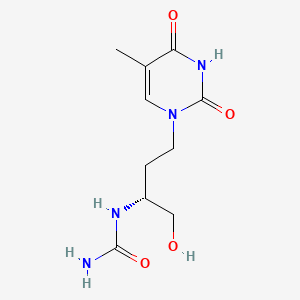
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
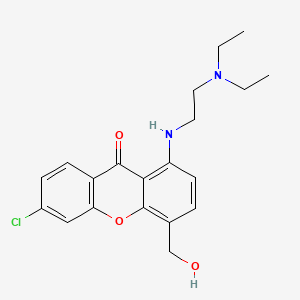
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)





